molecular formula C8H15NO4S2 B14304948 3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione CAS No. 114456-82-5

3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione

Cat. No.: B14304948
CAS No.: 114456-82-5
M. Wt: 253.3 g/mol
InChI Key: NNAVIFMDPOFMLQ-UHFFFAOYSA-N
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Description

3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring and an ethenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione typically involves multiple steps. One common method starts with the reaction of thiolane-1,1-dione with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenesulfonyl group can be reduced to an ethylsulfonyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylsulfonyl derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione: shares similarities with other sulfonyl-containing thiolane derivatives.

    N-(2-ethenylsulfonylethyl)-1,1-dioxothiolan-3-amine: is a closely related compound with similar structural features.

Uniqueness

The unique combination of the ethenesulfonyl group and the thiolane ring in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

114456-82-5

Molecular Formula

C8H15NO4S2

Molecular Weight

253.3 g/mol

IUPAC Name

N-(2-ethenylsulfonylethyl)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C8H15NO4S2/c1-2-14(10,11)6-4-9-8-3-5-15(12,13)7-8/h2,8-9H,1,3-7H2

InChI Key

NNAVIFMDPOFMLQ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CCNC1CCS(=O)(=O)C1

Origin of Product

United States

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